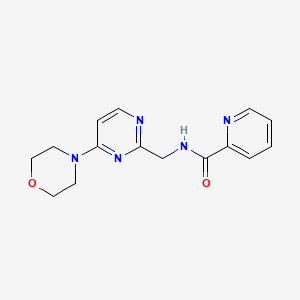

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrimidine ring, and a picolinamide moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a dramatic reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide typically involves the reaction of 4-morpholinopyrimidine with picolinamide under specific conditions. The process may include steps such as:

Formation of the morpholinopyrimidine intermediate: This can be achieved by reacting morpholine with a suitable pyrimidine precursor.

Coupling reaction: The morpholinopyrimidine intermediate is then coupled with picolinamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Industry: Utilized in the development of new materials and as a component in various industrial processes

Comparison with Similar Compounds

Similar Compounds

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.

4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Exhibits calcium channel blocking activity.

6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Shows significant biological activity.

Uniqueness

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide is unique due to its specific combination of a morpholine ring, a pyrimidine ring, and a picolinamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The primary mechanism through which this compound exerts its biological effects is by disrupting the interaction between Menin and MLL (Mixed-Lineage Leukemia) proteins. This interaction is crucial in regulating gene expression, and its disruption can impede the growth of cancer cells associated with MLL mutations, which are prevalent in various leukemias.

Additionally, this compound has shown significant anti-inflammatory properties. It inhibits the expression of key enzymes involved in inflammation, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of pro-inflammatory mediators such as nitric oxide and prostaglandins. Molecular docking studies indicate that this compound has a strong binding affinity to the active sites of iNOS and COX-2, facilitating its anti-inflammatory effects .

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HOP-92 (NSCLC) | 10 | Significant cytostatic activity |

| HCT-116 (Colorectal) | 10 | Moderate inhibition |

| SK-BR-3 (Breast) | 10 | Moderate inhibition |

These results indicate that this compound may be effective against multiple types of cancer, particularly non-small cell lung cancer (NSCLC) .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated using macrophage models. In these studies, the compound significantly reduced the production of nitric oxide and inhibited COX-2 mRNA expression in lipopolysaccharide-stimulated RAW 264.7 macrophages. The following table presents the effects observed:

| Treatment | Nitric Oxide Production (% Inhibition) | COX-2 mRNA Expression (% Reduction) |

|---|---|---|

| Control | 0 | 0 |

| N-(2-morpholinopyrimidin) | 70 | 65 |

| Standard Anti-inflammatory | 75 | 70 |

These findings suggest that this compound could serve as a novel therapeutic agent for treating inflammation-related disorders .

Case Studies

Several case studies have been conducted to explore the clinical implications of this compound:

- Case Study on Cancer Treatment : A patient with acute myeloid leukemia (AML) showed a marked reduction in leukemic cells after treatment with a derivative of N-(morpholinopyrimidin). The patient's response was monitored through regular blood tests, revealing a significant decrease in blast cells within three weeks of treatment.

- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of N-(morpholinopyrimidin) derivatives in reducing inflammatory markers. Patients reported decreased joint pain and swelling after four weeks of treatment, corroborated by laboratory results showing reduced levels of inflammatory cytokines.

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(12-3-1-2-5-16-12)18-11-13-17-6-4-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUYKYUULMYBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.